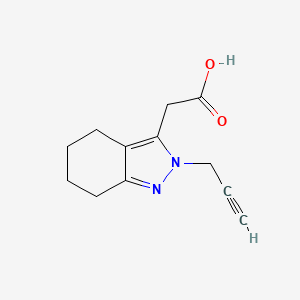![molecular formula C13H14N2O2 B1491720 Acide 1-[(2,4-diméthylphényl)méthyl]-1H-pyrazole-4-carboxylique CAS No. 1368997-01-6](/img/structure/B1491720.png)
Acide 1-[(2,4-diméthylphényl)méthyl]-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : développement d'agents thérapeutiques
Le noyau pyrazole du composé est un échafaudage important en chimie médicinale. Il a été utilisé dans le développement de divers agents thérapeutiques en raison de sa capacité à interagir avec un large éventail de cibles biologiques. La substitution diméthylphényle peut potentiellement améliorer la lipophilie et la perméabilité membranaire, ce qui en fait un groupement précieux pour la conception de médicaments .
Agrochimie : formulation de pesticides
En agrochimie, les dérivés de l'acide pyrazole carboxylique ont été étudiés pour leur utilisation potentielle dans les formulations de pesticides. La rigidité structurale et le potentiel bioactif des pyrazoles en font des candidats adaptés pour le développement de nouvelles classes d'herbicides et d'insecticides .
Chimie de coordination : synthèse de ligands
Ce composé peut agir comme un ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes peuvent être étudiés pour leurs propriétés catalytiques ou leur utilisation potentielle en science des matériaux .
Chimie organométallique : conception de catalyseurs
Le groupement pyrazole est connu pour former des composés organométalliques stables avec les métaux de transition. Ces composés sont souvent utilisés comme catalyseurs en synthèse organique, y compris les réactions de polymérisation et d'hydroformylation .
Recherche biochimique : études d'inhibition enzymatique
Les dérivés du pyrazole sont connus pour présenter une activité inhibitrice enzymatique. Le composé en question pourrait être synthétisé en dérivés qui agissent comme des inhibiteurs sélectifs pour des enzymes comme les cyclooxygénases ou les kinases, qui sont cruciales dans les voies de la maladie .
Science des matériaux : développement de matériaux fonctionnels
Le cycle pyrazole peut être incorporé dans des polymères ou d'autres matériaux pour conférer des propriétés spécifiques telles que la stabilité thermique ou la conductivité électronique. La recherche sur de telles applications pourrait conduire au développement de nouveaux matériaux présentant des caractéristiques uniques .
Chimie analytique : analyse chromatographique
En raison de sa structure chimique distinctive, ce composé pourrait être utilisé comme étalon ou comme agent de dérivatisation en analyse chromatographique, aidant à la détection et à la quantification de diverses substances .
Recherche pharmaceutique : formulation de promédicaments
Le groupe acide carboxylique du composé fournit un point d'ancrage pour créer des promédicaments. Ce sont des composés qui, après activation métabolique, libèrent le médicament actif, ce qui peut améliorer sa biodisponibilité et réduire les effets secondaires .
Propriétés
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWRAOZRHOMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)
![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)
![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)
![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)
